molecular formula C18H23N7O3S B6439869 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole CAS No. 2548980-14-7

4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B6439869
CAS RN: 2548980-14-7
M. Wt: 417.5 g/mol
InChI Key: OLOPOPYGURBHQT-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It’s part of a series of derivatives that have been proposed as bromodomain inhibitors with micromolar IC50 values . These compounds are promising starting molecules for designing potent BRD4 BD inhibitors .


Chemical Reactions Analysis

These compounds are part of ongoing research for the development of BRD4 inhibitors against various diseases . They have shown promising results in inhibiting the growth of certain bacteria .

Scientific Research Applications

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Future Directions

The future directions of research involving these compounds include further development of BRD4 inhibitors against various diseases . These compounds offer promising starting molecules for designing potent BRD4 BD inhibitors .

properties

IUPAC Name

3-cyclopropyl-6-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O3S/c1-11-17(12(2)20-19-11)29(26,27)24-8-7-13(9-24)10-28-16-6-5-15-21-22-18(14-3-4-14)25(15)23-16/h5-6,13-14H,3-4,7-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOPOPYGURBHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-6-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine

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